
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C15H19FN2O3S and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Labeling and Analysis Techniques Research has developed methods using fluorogenic labeling reagents for the quality control of amino acids in pharmaceuticals. For example, phanquinone has been utilized as a labeling agent in HPLC-fluorescence determination, providing an effective approach for the separation and detection of amino acid adducts, highlighting the compound's utility in enhancing analytical methodologies for pharmaceutical analysis (Gatti et al., 2004).
Synthetic Routes and Chemical Transformations Another aspect of research has been focused on the synthesis and transformation of related quinolone derivatives. Studies detail the synthesis of various substituted tetrahydroquinazolinones, showcasing the compound's role in chemical synthesis, particularly in creating molecules with potential therapeutic applications. These syntheses involve complex reactions, including Diels-Alder cycloadditions and Michael addition reactions, highlighting the compound's versatility in organic synthesis (Dalai et al., 2006).
Fluorescent Properties for Biomedical Analysis The compound 6-Methoxy-4-quinolone, an oxidation product relevant to the chemical structure , exhibits strong fluorescence with a large Stokes' shift in aqueous media. This property makes it suitable for biomedical analysis, where it can serve as a fluorescent labeling reagent for the determination of carboxylic acids. Its strong fluorescence across a wide pH range and high stability under various conditions make it a valuable tool in biomedical research (Hirano et al., 2004).
Antibacterial Activity Research into fluoroquinolones, a class of antibacterial agents, has led to the development of compounds with significant potency against both Gram-positive and Gram-negative bacteria. The structural modification of quinolone derivatives to include novel N-1 substituents, such as azetidinyl groups, has resulted in compounds with enhanced antibacterial activities, offering potential new treatments for bacterial infections (Kuramoto et al., 2003).
Organic Molecule Fluorination The study of the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules has provided insights into the role of reagent structure in chemical transformations. This research is pivotal for understanding the fluorination mechanisms of organic compounds, with implications for the synthesis of fluorinated pharmaceuticals and materials science (Zupan et al., 1995).
Eigenschaften
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-10-3-4-11-7-13(16)5-6-14(11)18(10)15(19)12-8-17(9-12)22(2,20)21/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGMESQPIBJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)S(=O)(=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

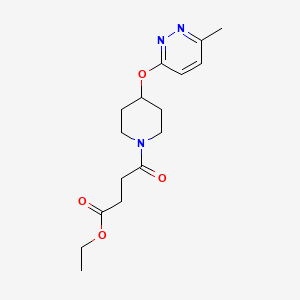


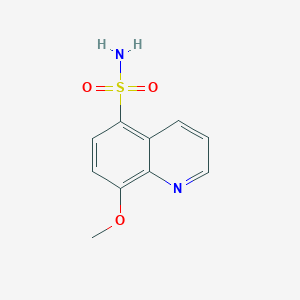
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)
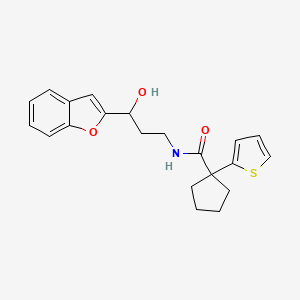
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)
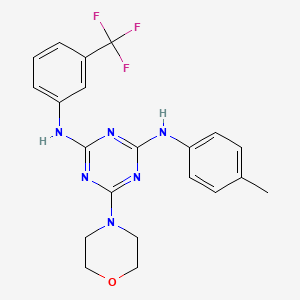
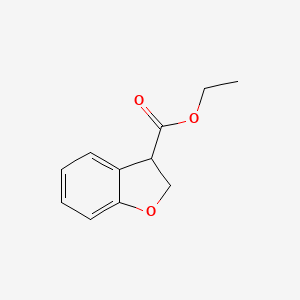
![3-amino-6-ethyl-N-isopropyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)